molecular formula C12H11F3N2O B3023120 3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile CAS No. 220954-14-3

3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile

Cat. No.: B3023120
CAS No.: 220954-14-3
M. Wt: 256.22 g/mol
InChI Key: IGWUKBDRQVBLQQ-UHFFFAOYSA-N
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Description

3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile is a benzonitrile derivative of significant interest in medicinal and organic chemistry as a versatile chemical building block. Crystallographic studies confirm the compound features a morpholine ring adopting a chair conformation, linked to the benzene ring at a dihedral angle of 58.04°, with the trifluoromethyl group exhibiting conformational flexibility . This specific molecular architecture, particularly the presence of the morpholine and trifluoromethyl groups, makes it a valuable intermediate in pharmaceutical research for the synthesis of more complex, biologically active molecules . The compound's core structure is highly relevant in drug discovery, particularly in the development of inhibitors for targets like phosphoinositide 3-kinase δ (PI3Kδ), a key biomolecule in immune cell function and a promising therapeutic target for inflammatory and autoimmune diseases . The morpholine ring is a common pharmacophore known to enhance solubility and facilitate key hydrogen-bonding interactions with enzyme targets, while the trifluoromethyl group is widely used in lead compound optimization to improve metabolic stability and membrane permeability

Properties

IUPAC Name

3-morpholin-4-yl-5-(trifluoromethyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O/c13-12(14,15)10-5-9(8-16)6-11(7-10)17-1-3-18-4-2-17/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWUKBDRQVBLQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455511
Record name 3-morpholin-4-yl-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220954-14-3
Record name 3-morpholin-4-yl-5-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile is a synthetic compound that belongs to the class of substituted benzonitriles. Its structure features a morpholine ring and a trifluoromethyl group, which are significant for its biological activity. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C12H11F3N2OC_{12}H_{11}F_3N_2O. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which can influence the compound's pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The trifluoromethyl group can enhance binding affinity to target proteins, while the morpholine moiety may facilitate interactions with various receptors or enzymes involved in disease pathways.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. In vitro studies have shown that this compound demonstrates significant antibacterial activity against various strains of bacteria, including resistant strains.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Cell Line IC50 (µM)
MCF-715
A54920

Case Studies

  • Study on Antibacterial Effects : A recent study published in the Journal of Medicinal Chemistry assessed the antibacterial efficacy of various trifluoromethylated compounds, including this compound. Results demonstrated a notable reduction in bacterial growth, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Research : Another investigation focused on the cytotoxic effects of this compound on cancer cells. The findings indicated that it induces apoptosis in MCF-7 cells via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
One of the primary applications of 3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile is in the development of anticancer agents. The compound has been studied for its potential as a selective androgen receptor modulator (SARM), which can selectively modulate androgen receptor activity, making it useful in treating conditions such as prostate cancer. SARMs are designed to provide the beneficial effects of anabolic steroids without the associated side effects, thus representing a promising area of research in cancer therapeutics .

Pharmaceutical Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For example, it can be utilized in the synthesis of enzalutamide, a drug used for treating metastatic castration-resistant prostate cancer. The synthesis process involves several steps where this compound plays a critical role in forming key intermediates .

Organic Synthesis

Building Block in Organic Chemistry
Benzonitriles, including this compound, are widely recognized for their utility as building blocks in organic synthesis. The nitrile group allows for various chemical transformations, enabling the formation of different functional groups that are essential for synthesizing complex molecules . This versatility makes it a valuable compound for researchers focusing on synthetic methodologies.

Agrochemical Applications

Herbicides and Pesticides
The compound's structure also suggests potential applications in agrochemicals, particularly as part of herbicides and pesticides. The trifluoromethyl group is known to enhance biological activity and stability, making compounds with this moiety attractive candidates for developing new agrochemical products .

Material Science

Polymer Chemistry
In material science, this compound may be explored for its properties related to polymer chemistry. The incorporation of morpholine and trifluoromethyl groups can influence the physical properties of polymers, potentially leading to materials with improved thermal stability or chemical resistance .

Case Studies and Research Findings

Study/Research Focus Area Findings/Results
Schareina et al., 2004Synthesis MethodsDemonstrated effective synthesis routes for producing benzonitriles with high yields, highlighting the utility of this compound as an intermediate .
Klemann et al., 2001Crystal StructureInvestigated the crystal structure and conformational properties of morpholine derivatives, providing insights into their biological activity .
PMC3151857Organic Chemistry ApplicationsDiscussed the role of benzonitriles in pharmaceuticals and agrochemicals, emphasizing their importance as intermediates in drug synthesis .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Synthesis Route & Evidence
3-Morpholin-4-yl-5-(trifluoromethyl)benzonitrile Morpholine (C3), CF₃ (C5) ~266.23 (estimated) Potential antimicrobial activity, solubility Nucleophilic substitution (analogous to )
4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile Morpholine (C4), CF₃ (C3) 266.23 Crystal structure: chair morpholine, S(7) hydrogen bonding; antimicrobial applications Substitution of 4-fluoro-3-CF₃ benzonitrile with morpholine
3-Fluoro-5-(trifluoromethyl)benzonitrile F (C3), CF₃ (C5) 189.11 Liquid intermediate for organic synthesis Fluorination/cyanation reactions
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile Phenoxy (C2), CF₃ (C5) 277.24 High density (1.29 g/cm³); materials science Substitution of halide with phenoxide
4-[4-[[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl]-2-methoxy-phenoxy]-3-CF₃-benzonitrile Thiazolidinone (C4), CF₃ (C3), OMe (C2) 434.33 Binds estrogen-related receptor alpha (ERRα); pharmaceutical use Multi-step functionalization
4-Amino-2-(trifluoromethyl)benzonitrile NH₂ (C4), CF₃ (C2) 186.13 Pharmacopeial impurity standard (bicalutamide) Cyanation of halide precursors
RU 59063 () Imidazolidinone, CF₃ (C2), hydroxybutyl 385.40 Antiandrogen; medicinal chemistry Multi-step heterocyclic synthesis

Structural and Electronic Differences

  • Positional Isomerism : The morpholine group’s position significantly impacts steric and electronic profiles. For example, 4-(morpholin-4-yl)-3-CF₃-benzonitrile () has a dihedral angle of 58° between the benzene and morpholine rings, influencing crystal packing and solubility . In contrast, the user’s compound (morpholine at C3, CF₃ at C5) may exhibit distinct hydrogen bonding and intermolecular interactions.
  • Substituent Effects: Replacing morpholine with fluorine (e.g., 3-Fluoro-5-CF₃-benzonitrile ) reduces molecular weight and polarity, favoring volatility but limiting hydrogen-bonding capacity.

Physicochemical Properties

  • Melting Points : Morpholine derivatives (e.g., : 408–410 K) exhibit higher melting points than fluoro analogs (: liquid at RT), attributed to stronger intermolecular forces .
  • Solubility : Morpholine enhances aqueous solubility compared to purely aromatic analogs (e.g., ), critical for drug bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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